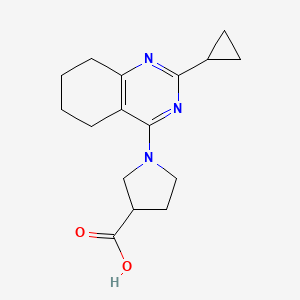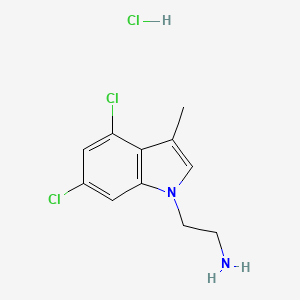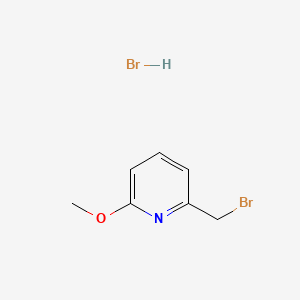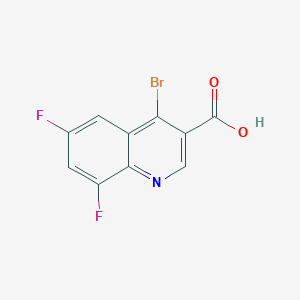
8-(Hexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family It is characterized by the presence of a hexyloxy group attached to the eighth position of the purine ring, along with three methyl groups at the first, third, and seventh positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3,7-trimethylxanthine, a common purine derivative.
Alkylation: The hexyloxy group is introduced through an alkylation reaction. This involves reacting 1,3,7-trimethylxanthine with hexyl bromide in the presence of a strong base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione may involve large-scale alkylation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Trimethylxanthine: Lacks the hexyloxy group, making it less hydrophobic.
8-(Methoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione: Contains a methoxy group instead of a hexyloxy group, resulting in different chemical properties.
Uniqueness
8-(Hexyloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic characteristics and influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
6279-38-5 |
|---|---|
Molekularformel |
C14H22N4O3 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
8-hexoxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O3/c1-5-6-7-8-9-21-13-15-11-10(16(13)2)12(19)18(4)14(20)17(11)3/h5-9H2,1-4H3 |
InChI-Schlüssel |
IBYWDJURAOCAJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)

